

# HPLC method for quantification of Xylopropamine Hydrobromide

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## Compound of Interest

Compound Name: Xylopropamine Hydrobromide

Cat. No.: B611867

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An Application Note and Protocol for the Quantification of **Xylopropamine Hydrobromide** Using a Stability-Indicating HPLC Method

## Application Note

### Introduction

**Xylopropamine Hydrobromide**, chemically known as 1-(3,4-dimethylphenyl)propan-2-amine hydrobromide, is a compound belonging to the phenethylamine and amphetamine classes.[1][2] It was initially developed as an appetite suppressant and has also been noted for its analgesic and anti-inflammatory properties.[1][2] Accurate and precise quantification of **Xylopropamine Hydrobromide** is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of **Xylopropamine Hydrobromide**. The method is designed to be simple, accurate, and reproducible, making it suitable for routine analysis in a laboratory setting.

### Chromatographic Conditions

A reversed-phase HPLC method was developed and validated to ensure high specificity and resolution. The chromatographic parameters are summarized in Table 1. A C18 column is chosen for its versatility in separating non-polar to moderately polar compounds. The mobile phase, consisting of a mixture of acetonitrile and a phosphate buffer, provides good peak shape and retention. The pH of the mobile phase is controlled to ensure the consistent

ionization state of the analyte. UV detection at 215 nm was selected based on the chromophoric nature of the phenyl group in the Xylopropamine structure.

### Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[3] The validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ), are presented in Table 2. The method demonstrated excellent linearity over the specified concentration range with a correlation coefficient ( $R^2$ ) greater than 0.999. Accuracy was confirmed by the high recovery rates at different concentration levels.[4] The precision of the method was established by low relative standard deviation (RSD) values for repeatability and intermediate precision.[5] The low LOD and LOQ values indicate the high sensitivity of the method.[6]

## Experimental Protocol

### 1. Materials and Reagents

- **Xylopropamine Hydrobromide** reference standard (>98% purity)[1]
- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate ( $\text{KH}_2\text{PO}_4$ ) (AR grade)
- Orthophosphoric acid (AR grade)
- Water (HPLC grade)
- 0.45  $\mu\text{m}$  membrane filters

### 2. Instrumentation

- HPLC system with a UV-Vis detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5  $\mu\text{m}$  particle size)
- Analytical balance

- pH meter
- Sonicator
- Volumetric flasks and pipettes

### 3. Preparation of Solutions

- Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of  $\text{KH}_2\text{PO}_4$  in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45  $\mu\text{m}$  membrane filter.
- Mobile Phase: Prepare a mixture of the phosphate buffer and acetonitrile in a 60:40 (v/v) ratio. Degas the mobile phase by sonication for 15 minutes before use.
- Standard Stock Solution (1000  $\mu\text{g/mL}$ ): Accurately weigh 100 mg of **Xylopropamine Hydrobromide** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 50  $\mu\text{g/mL}$ .

### 4. Sample Preparation

- For Bulk Drug: Accurately weigh a quantity of the **Xylopropamine Hydrobromide** bulk powder equivalent to 10 mg of the active ingredient. Transfer to a 100 mL volumetric flask, dissolve, and dilute to volume with the mobile phase. Further dilute to a final concentration within the calibration range.
- For Pharmaceutical Formulations (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to 10 mg of **Xylopropamine Hydrobromide** to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to ensure complete dissolution. Dilute to volume with the mobile phase, mix well, and filter through a 0.45  $\mu\text{m}$  membrane filter. Further dilute the filtrate with the mobile phase to a final concentration within the calibration range.

### 5. Chromatographic Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.
- Set the UV detector wavelength to 215 nm.
- Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the sample solutions into the chromatograph.
- Record the chromatograms and measure the peak area for the analyte.

## 6. Data Analysis

- Identification: The **Xylopropamine Hydrobromide** peak in the sample chromatogram is identified by comparing its retention time with that of the reference standard.
- Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of **Xylopropamine Hydrobromide** in the sample solutions from the calibration curve using linear regression.

## Data Presentation

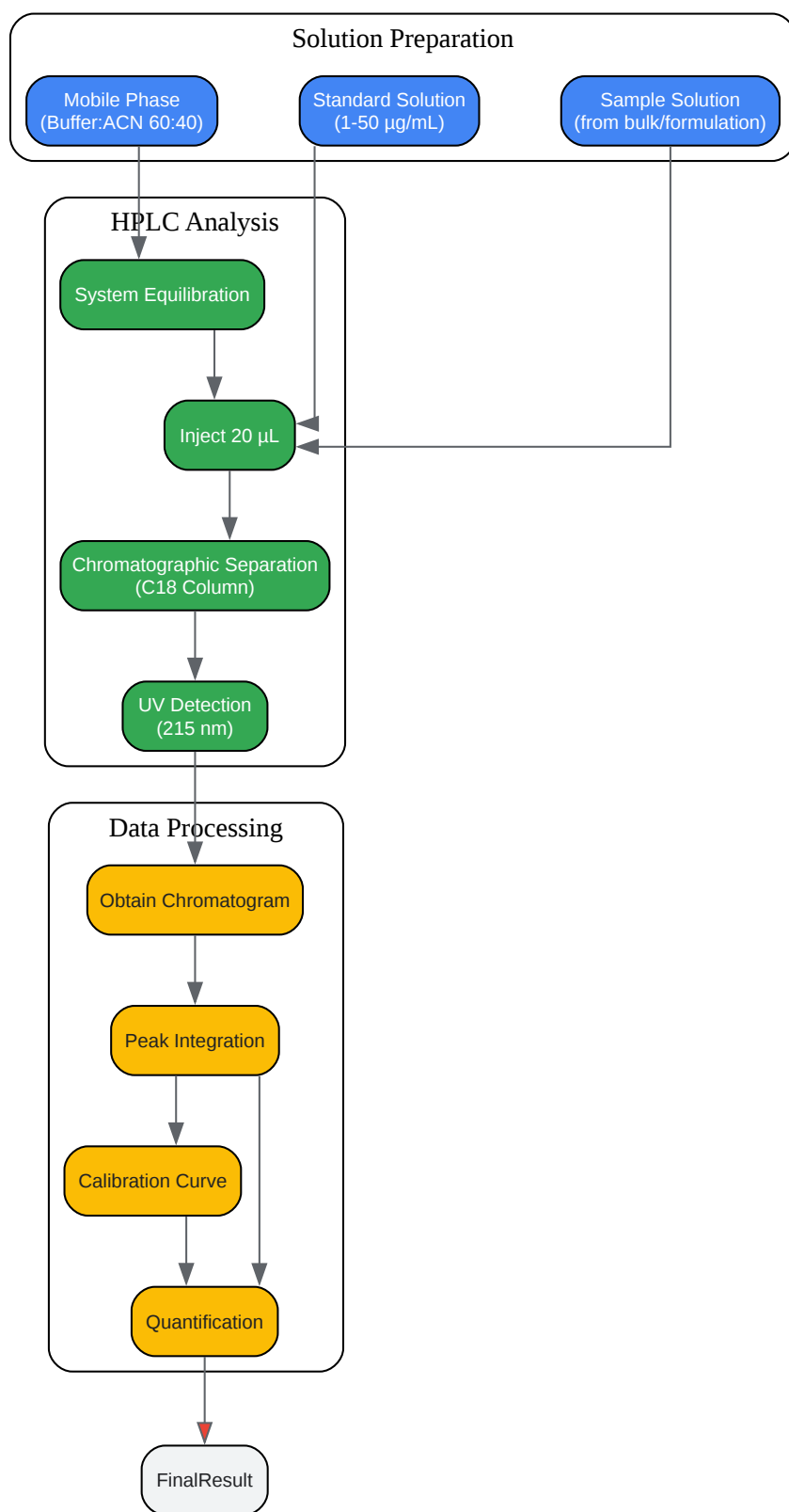
Table 1: Optimized Chromatographic Conditions

Parameter	Condition
HPLC Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	25 mM KH <sub>2</sub> PO <sub>4</sub> Buffer (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	215 nm
Injection Volume	20 µL
Column Temperature	Ambient (25 °C)
Retention Time	Approximately 4.5 min

Table 2: Summary of Method Validation Data

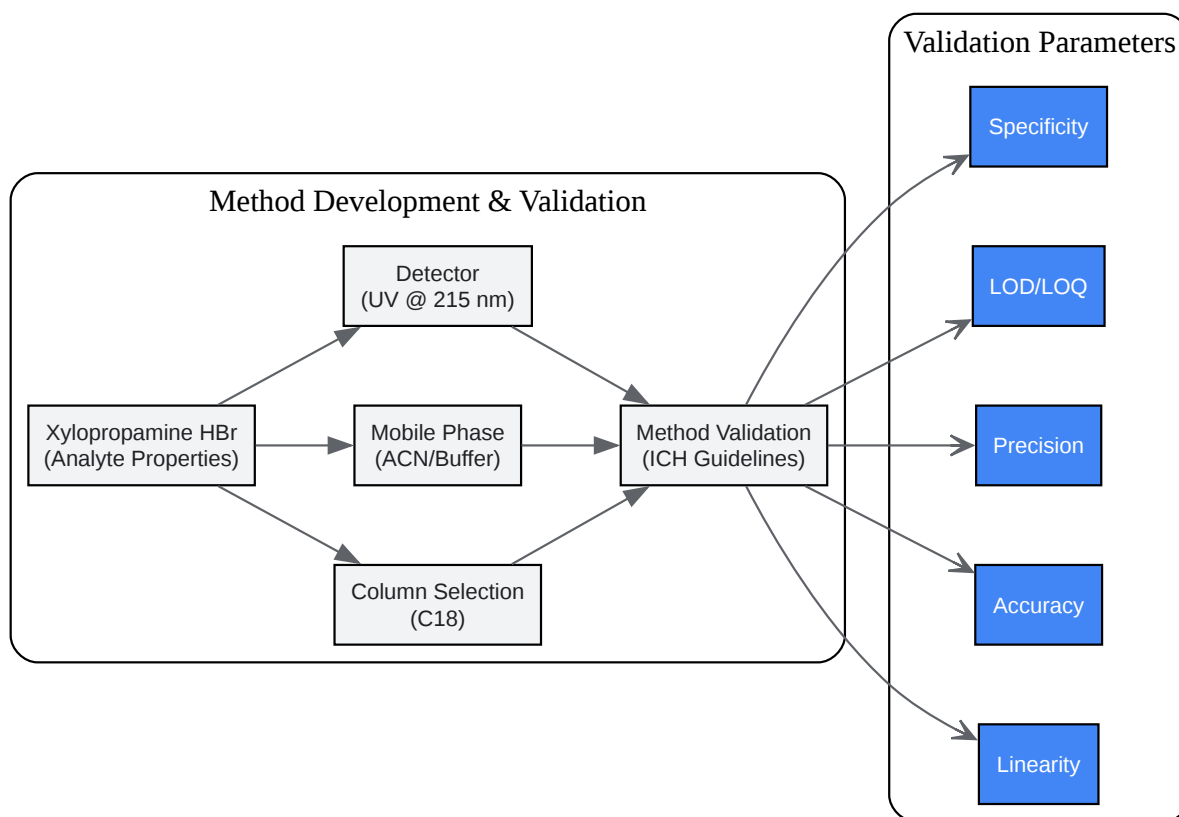
Parameter	Result	Acceptance Criteria
Linearity Range	1 - 50 µg/mL	-
Correlation Coefficient (R <sup>2</sup> )	> 0.999	≥ 0.999
Accuracy (% Recovery)	98.0% - 102.0%	98.0% - 102.0%
Precision (% RSD)		
- Repeatability	< 1.0%	≤ 2.0%
- Intermediate Precision	< 2.0%	≤ 2.0%
Limit of Detection (LOD)	0.1 µg/mL	-
Limit of Quantitation (LOQ)	0.3 µg/mL	-
Specificity	No interference from placebo	No interference

## Visualizations



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Caption: HPLC analysis workflow for **Xylopropamine Hydrobromide** quantification.



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Caption: Logical relationship of HPLC method development and validation.

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